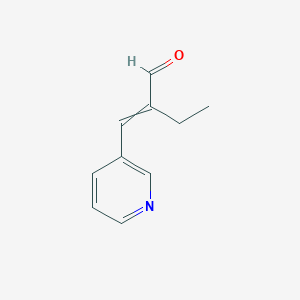
5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a dimethylamino group at the 4th position, and a sulfonamide group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide can be achieved through several synthetic routes. One common method involves the bromination of N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can lead to the formation of sulfonic acids.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylamino)pyridine: This compound lacks the bromine atom and the sulfonamide group, making it less reactive in certain chemical reactions.
5-Bromo-N,N-diethyl-4-(methylamino)-3-pyridinesulfonamide: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and binding properties.
Uniqueness
5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer specific reactivity and binding properties. These functional groups make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H12BrN3O2S |
|---|---|
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
5-bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12BrN3O2S/c1-10-8-6(9)4-11-5-7(8)15(13,14)12(2)3/h4-5H,1-3H3,(H,10,11) |
InChI-Schlüssel |
LPKCLKUZDLQRCX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




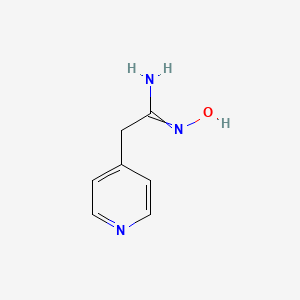
![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
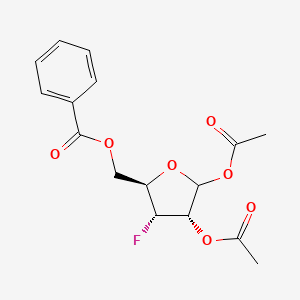
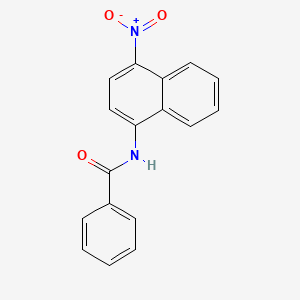
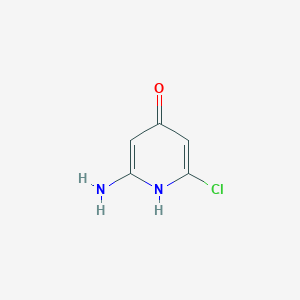
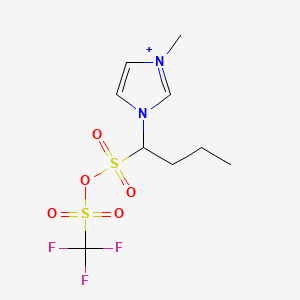
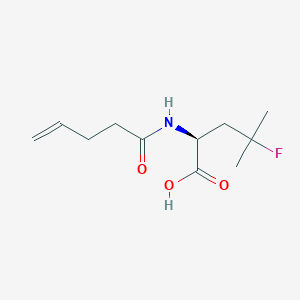

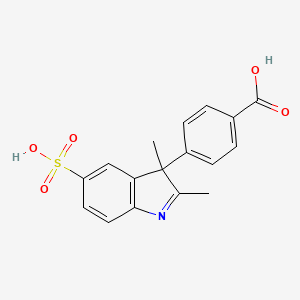
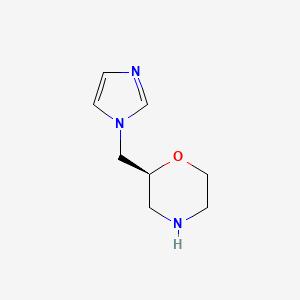
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
